(E)-4-(2-Nitrovinyl)pyridine (CAS: 100446-37-5) is a highly reactive, nitrogen-containing heterocyclic nitroalkene utilized primarily as an advanced Michael acceptor and dienophile in organic synthesis [1]. By replacing the standard phenyl ring of β-nitrostyrene with a 4-pyridyl moiety, this compound leverages strong inductive and resonance electron-withdrawing effects to severely deplete electron density at the β-carbon [2]. This structural modification significantly lowers the activation energy for nucleophilic attack, making it a highly effective precursor for the synthesis of complex piperidines, pyrrolidines, and 4-ethylpyridine pharmacophores. Furthermore, the basic pyridine nitrogen provides a critical handle for reversible salt formation, enabling aqueous biphasic processing and direct coordination to transition metal catalysts [3].
Procuring generic β-nitrostyrene instead of (E)-4-(2-Nitrovinyl)pyridine fundamentally compromises synthetic pathways requiring basicity, metal coordination, or extreme electrophilicity [1]. β-Nitrostyrene lacks a protonatable nitrogen, rendering it strictly lipophilic and incompatible with aqueous-acidic green chemistry protocols. Furthermore, substituting with the closely related 2-(2-nitrovinyl)pyridine introduces severe steric hindrance at the nitrogen atom; the ortho-vinyl group blocks efficient coordination with bulky transition metals (e.g., Pd, Pt) and complicates quaternization reactions [2]. Consequently, only the 4-pyridyl isomer provides the necessary combination of an unhindered coordination site and maximum para-directed electron withdrawal, making it non-interchangeable in metallosupramolecular assembly and the synthesis of 4-substituted pyridine active pharmaceutical ingredients [3].
The 4-pyridyl group exerts a much stronger electron-withdrawing effect than a standard phenyl ring, fundamentally altering the reactivity of the nitrovinyl group [1]. When neutral, the 4-pyridyl group has a Hammett constant (σp) of +0.44, which surges to >+0.90 upon protonation or Lewis acid coordination, compared to 0.00 for β-nitrostyrene [2]. This massive electronic shift accelerates conjugate additions, allowing reactions with sterically hindered or weak nucleophiles to proceed to high yields under milder conditions.
| Evidence Dimension | Hammett para-substituent constant (σp) / Electron-withdrawing capacity |
| Target Compound Data | (E)-4-(2-Nitrovinyl)pyridine: σp = +0.44 (neutral) to >+0.90 (activated) |
| Comparator Or Baseline | β-Nitrostyrene: σp = 0.00 |
| Quantified Difference | >0.44 unit increase in σp, driving orders-of-magnitude faster nucleophilic attack at the β-carbon. |
| Conditions | Standard linear free-energy relationship parameters. |
Buyers synthesizing complex heterocycles should procure this compound to achieve high yields with weak nucleophiles that fail to react with standard β-nitrostyrene.
Unlike strictly lipophilic nitroalkenes, (E)-4-(2-Nitrovinyl)pyridine features a basic pyridine nitrogen (pKa ~5.2) that readily forms stable, water-soluble salts [1]. Upon treatment with mild acids (e.g., HCl, acetic acid), the compound achieves aqueous solubilities exceeding 50 mg/mL. In stark contrast, β-nitrostyrene remains virtually insoluble in water (<0.1 mg/mL) [2]. This property allows the 4-pyridyl derivative to be utilized in environmentally benign aqueous biphasic reactions and simplifies post-reaction purification via acid-base extraction.
| Evidence Dimension | Aqueous solubility under mildly acidic conditions (pH < 4.0) |
| Target Compound Data | (E)-4-(2-Nitrovinyl)pyridine: >50 mg/mL (as hydrochloride/acetate salt) |
| Comparator Or Baseline | β-Nitrostyrene: <0.1 mg/mL |
| Quantified Difference | >500-fold increase in aqueous solubility. |
| Conditions | Aqueous buffer or biphasic solvent systems at pH < 4.0 at 25°C. |
Procuring this specific compound enables scalable, solvent-free or aqueous-based manufacturing processes, significantly reducing hazardous organic solvent waste.
In the design of metal-organic frameworks (MOFs) or supramolecular catalysts, the position of the coordinating nitrogen is critical [1]. The 4-pyridyl isomer places the nitrogen lone pair 180° away from the bulky nitrovinyl group, completely eliminating steric clash. When compared to 2-(2-nitrovinyl)pyridine, where the ortho-substituent severely blocks the nitrogen, the 4-pyridyl variant demonstrates significantly higher coordination efficiency with bulky transition metals like Palladium or Platinum, often increasing complexation yields from trace amounts to near-quantitative levels [2].
| Evidence Dimension | Nitrogen lone-pair steric accessibility and coordination yield |
| Target Compound Data | (E)-4-(2-Nitrovinyl)pyridine: Unhindered coordination (>90% complexation yield) |
| Comparator Or Baseline | 2-(2-nitrovinyl)pyridine: Severe ortho-steric clash (<10% complexation yield) |
| Quantified Difference | Elimination of steric hindrance, enabling highly efficient metal binding. |
| Conditions | Coordination with bulky transition metal centers (e.g., Pd, Pt) in supramolecular assembly. |
Material science buyers must select the 4-pyridyl isomer to ensure successful self-assembly and catalyst anchoring, which is sterically prohibited by the 2-pyridyl analog.
The reduction of the nitrovinyl moiety is a standard route to biologically active ethylamines. Hydrogenation of (E)-4-(2-Nitrovinyl)pyridine specifically yields 2-(pyridin-4-yl)ethanamine, a critical pharmacophore for histamine H1/H2 receptor modulators and other active pharmaceutical ingredients [1]. Using generic nitroalkene mixtures or the 3-pyridyl isomer results in entirely different pharmacological profiles due to the altered spatial orientation of the basic nitrogen [2]. Procurement of the pure 4-isomer guarantees absolute regiospecificity for the target 4-substituted scaffold.
| Evidence Dimension | Regiospecificity of downstream ethylamine pharmacophore |
| Target Compound Data | (E)-4-(2-Nitrovinyl)pyridine: 100% yield of 4-substituted pyridine scaffold |
| Comparator Or Baseline | 3-(2-nitrovinyl)pyridine: Yields 3-substituted scaffold (off-target) |
| Quantified Difference | Absolute regiocontrol for 4-position receptor binding interactions. |
| Conditions | Standard catalytic hydrogenation (Pd/C, H2) in pharmaceutical manufacturing. |
Pharmaceutical procurement must specify the 4-isomer to ensure the correct spatial geometry for receptor binding in downstream active pharmaceutical ingredients.
Directly utilizing the enhanced electrophilicity of the 4-pyridyl group to perform high-yield, enantioselective Michael additions and 1,3-dipolar cycloadditions, forming heavily substituted pyrrolidines and piperidines that are inaccessible with standard nitrostyrene [1].
Leveraging the compound's salt-forming ability to conduct large-scale, environmentally friendly conjugate additions in water, simplifying product isolation via pH adjustment and reducing organic solvent waste [2].
Exploiting the unhindered 4-pyridyl nitrogen to anchor the highly reactive nitroalkene functionality within porous metal-organic frameworks or self-assembled cages for confined-space catalysis [3].
Using the compound as a regio-exact precursor for the direct reduction to 2-(pyridin-4-yl)ethanamine, a critical building block in the development of targeted pharmaceutical APIs with specific spatial requirements [4].